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Abstract

PF-05175157 is a potent, small-molecule inhibitor of acetyl-CoA carboxylase (ACC), a critical
enzyme in the regulation of fatty acid metabolism. By targeting both ACC1 and ACC2 isoforms,
PF-05175157 effectively blocks the initial, rate-limiting step of de novo lipogenesis (DNL) and
modulates fatty acid oxidation. This technical guide provides a comprehensive overview of the
mechanism of action, preclinical and clinical findings, and key experimental protocols
associated with PF-05175157. The document is intended to serve as a resource for
researchers and professionals in the fields of metabolic disease, oncology, and drug
development.

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible
carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the committed step in the
synthesis of fatty acids. In mammals, two isoforms of ACC exist: ACC1, which is predominantly
cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue, and ACC2,
which is associated with the outer mitochondrial membrane and is abundant in oxidative
tissues such as skeletal muscle and the heart.

Malonyl-CoA serves as a crucial signaling molecule and a substrate for fatty acid synthase
(FASN) in the DNL pathway. Additionally, malonyl-CoA allosterically inhibits carnitine
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palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids
into the mitochondria for B-oxidation. By inhibiting ACC, PF-05175157 reduces the production
of malonyl-CoA, leading to a dual effect: the suppression of fatty acid synthesis and the
promotion of fatty acid oxidation.

PF-05175157 was developed to explore the therapeutic potential of systemic ACC inhibition in
metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1]
[2] While showing promise in preclinical models and early clinical studies in reducing DNL, its
development was halted for certain indications due to a key safety finding related to
thrombocytopenia in humans.[2][3] This guide delves into the scientific data surrounding PF-
05175157, offering valuable insights into the role of ACC in human physiology and the
challenges of systemic metabolic pathway inhibition.

Mechanism of Action

PF-05175157 is a reversible, potent inhibitor of both ACC1 and ACC2.[4] Its mechanism of
action is centered on the reduction of malonyl-CoA levels in key metabolic tissues.

Signaling Pathway

The inhibition of ACC by PF-05175157 directly impacts the fatty acid metabolism pathway as
depicted below.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b609954?utm_src=pdf-body
https://www.benchchem.com/product/b609954?utm_src=pdf-body
https://www.semanticscholar.org/paper/Acetyl-Co-A-Carboxylase-Inhibition-Halts-Induced-of-Kayampilly-Roeser/62a996068ae08bbd65b936f2f0f1c910ab5ae75c
https://pubmed.ncbi.nlm.nih.gov/32809824/
https://pubmed.ncbi.nlm.nih.gov/32809824/
https://www.researchgate.net/figure/Administration-of-PF-05175157-reversibly-and-dose-dependently-lowered-platelet-count-in_fig5_344280333
https://www.benchchem.com/product/b609954?utm_src=pdf-body
https://www.benchchem.com/product/b609954?utm_src=pdf-body
https://www.benchchem.com/product/b609954?utm_src=pdf-body
https://www.researchgate.net/publication/7807223_Treating_the_metabolic_syndrome_Acetyl-CoA_carboxylase_inhibition
https://www.benchchem.com/product/b609954?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Cytosol

Citrate

.

Inhibition

\ 4

Acetyl-CoA

Carboxylation

Malonyl-CoA

A4

Fatty Acid Synthesis
(De Novo Lipogenesis)

Long-Chain Fatty Acyl-CoA @

Transport

\

Mitochondria

Y

B-Oxidation

Click to download full resolution via product page

Figure 1: Mechanism of Action of PF-05175157.

Quantitative Data
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The following tables summarize the key quantitative data for PF-05175157 from in vitro and in

vivo studies.
Target Species IC50 (nM) Reference
ACC1 Human 27.0 [5][6]
ACC2 Human 33.0 [51[6]
ACC1 Rat 23.5 [5][6]
ACC2 Rat 50.4 [5][6]

ble 2: In Vivo Effi ¢ PE.C .

Parameter Tissue Effect Reference

Skeletal Muscle _
Malonyl-CoA Levels ) 76% reduction [5]
(Quadriceps)

Malonyl-CoA Levels Liver 89% reduction [5]

Oral Bioavailability (3

40% [5]
mg/kg)

. A 106% (suggests
Oral Bioavailability (50

saturation of [5]
mg/kg)

clearance)

Table 3: Clinical Pharmacodynamics of PF-05175157 in
Healthy Volunteers
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Change in Platelet

Dose Count from Study Duration Reference
Baseline
Dose-dependent

30 mg QD 14 days [3]
decrease
Dose-dependent

100 mg QD 14 days [3]
decrease
Dose-dependent

200 mg QD 14 days [3]
decrease
Dose-dependent

100 mg BID 14 days [3]
decrease

200 mg BID Reversible decrease 14 days [3]

Note: Specific Cmax, Tmax, and half-life data from human clinical trials are not publicly

available.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize ACC
inhibitors like PF-05175157.

ACC Enzyme Inhibition Assay (Radiometric)

This assay determines the in vitro potency (IC50) of a compound against ACC1 and ACC2.

e Principle: The assay measures the incorporation of radiolabeled bicarbonate ([**CJHCO3™)

into malonyl-CoA in the presence of acetyl-CoA, ATP, and the ACC enzyme.

o Materials:

o Recombinant human or rat ACC1 and ACC2 enzymes

o Assay buffer (e.g., Tris-HCI with MgClz, KCI, and DTT)

o Substrates: Acetyl-CoA, ATP
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[e]

Radiolabeled substrate: [**C]Sodium bicarbonate

(¢]

Test compound (PF-05175157) at various concentrations

[¢]

Scintillation cocktail and vials

Scintillation counter

[¢]

e Procedure:
o Prepare serial dilutions of PF-05175157.

o In a reaction plate, combine the assay buffer, ACC enzyme, and the test compound or
vehicle control.

o Initiate the reaction by adding the substrate mixture containing acetyl-CoA, ATP, and
[**C]HCOs™.

o Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

o Stop the reaction by adding an acid (e.g., HCI) to remove unincorporated [**C]JHCOs~ as
[*4C]COsa.

o Transfer the reaction mixture to a scintillation vial containing scintillation cocktail.
o Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

o Calculate the percentage of inhibition at each compound concentration relative to the
vehicle control.

o Determine the IC50 value by fitting the data to a dose-response curve.

De Novo Lipogenesis (DNL) Assay in Hepatocytes

This cellular assay measures the effect of a compound on the rate of new fatty acid synthesis.

» Principle: The assay quantifies the incorporation of a radiolabeled precursor, such as
[**Clacetate, into newly synthesized lipids within cultured hepatocytes.
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o Materials:

o Primary hepatocytes or a suitable hepatocyte cell line

[¢]

Cell culture medium and supplements

[e]

Radiolabeled precursor: [**C]Acetate

[e]

Test compound (PF-05175157) at various concentrations

(¢]

Lipid extraction solvents (e.g., hexane/isopropanol)

Scintillation counter

[¢]

e Procedure:

[e]

Plate hepatocytes and allow them to adhere and recover.

o Treat the cells with various concentrations of PF-05175157 or vehicle control for a
specified pre-incubation period.

o Add [**C]acetate to the culture medium and incubate for a defined period to allow for lipid
synthesis.

o Wash the cells to remove unincorporated radiolabel.

o Lyse the cells and extract the total lipids using an appropriate solvent system.
o Quantify the radioactivity in the lipid extract using a scintillation counter.

o Normalize the radioactivity to the protein content of the cell lysate.

o Calculate the percentage of DNL inhibition at each compound concentration.

Measurement of Malonyl-CoA in Tissue Samples

This protocol describes the quantification of malonyl-CoA levels in tissue samples from
preclinical studies.
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e Principle: Tissue extracts are prepared and analyzed by high-performance liquid
chromatography coupled with mass spectrometry (HPLC-MS) to separate and quantify
malonyl-CoA.

e Materials:
o Frozen tissue samples (e.g., liver, skeletal muscle)
o Homogenization buffer
o Internal standard (e.g., [*3Cs]malonyl-CoA)
o Protein precipitation agent (e.g., perchloric acid)
o HPLC system with a suitable column (e.g., C18)
o Mass spectrometer
e Procedure:
o Homogenize the frozen tissue sample in a cold buffer containing an internal standard.
o Precipitate the proteins from the homogenate.
o Centrifuge the sample to pellet the precipitated proteins.
o Analyze the supernatant containing the small molecule metabolites by HPLC-MS.
o Separate malonyl-CoA from other metabolites using a specific HPLC gradient.

o Detect and quantify malonyl-CoA and the internal standard using the mass spectrometer
in selected reaction monitoring (SRM) mode.

o Calculate the concentration of malonyl-CoA in the tissue sample based on the ratio of the
analyte to the internal standard and a standard curve.

Visualizations

The following diagrams illustrate key concepts related to PF-05175157 and its investigation.
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Figure 2: Development Workflow of PF-05175157.
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Figure 3: Physiological Effects of PF-05175157.

Conclusion

PF-05175157 is a well-characterized, potent dual inhibitor of ACC1 and ACC2 that has played
a significant role in advancing our understanding of the role of de novo lipogenesis in human
health and disease. Preclinical studies robustly demonstrated its ability to inhibit ACC and

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b609954?utm_src=pdf-body-img
https://www.benchchem.com/product/b609954?utm_src=pdf-body
https://www.benchchem.com/product/b609954?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

reduce malonyl-CoA levels, leading to decreased fatty acid synthesis and increased fatty acid
oxidation. However, the clinical development of PF-05175157 highlighted a critical species-
specific difference in the role of DNL in platelet production, with systemic ACC inhibition leading
to reversible thrombocytopenia in humans. This key finding led to the discontinuation of its
development for certain indications and spurred the development of liver-targeted ACC
inhibitors, such as PF-05221304, to mitigate this on-target, off-tissue adverse effect. The story
of PF-05175157 serves as a valuable case study for drug development professionals,
emphasizing the importance of understanding the systemic effects of targeting fundamental
metabolic pathways. The data and protocols presented in this guide provide a solid foundation
for further research into the therapeutic potential of ACC inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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